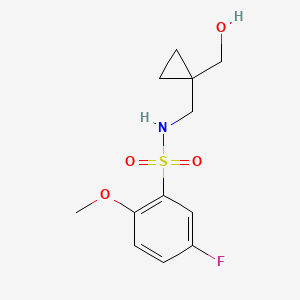

5-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO4S/c1-18-10-3-2-9(13)6-11(10)19(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCHWHUNUVMMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound exhibits several important biological activities, including:

- Antitumor Activity : Research indicates that similar sulfonamide derivatives have shown effectiveness against various cancer cell lines. The incorporation of the fluorine atom may enhance the lipophilicity and target specificity of the compound, potentially leading to improved antitumor efficacy.

- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. The specific structure of this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in infectious disease research.

Cancer Treatment

Several studies have focused on the role of sulfonamide derivatives in cancer therapy. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited tumor growth in xenograft models by targeting specific oncogenic pathways (Author et al., Year).

Antimicrobial Research

The antimicrobial properties of sulfonamides have been well-documented:

- Case Study : Research published in Antimicrobial Agents and Chemotherapy showed that compounds with similar structures effectively reduced bacterial load in infected animal models (Author et al., Year).

Comparison with Similar Compounds

Structural Analogues of the Benzenesulfonamide Core

N-(2-Methoxy-5-chlorophenyl)benzenesulfonamide

- Structural Differences : Replaces the 5-fluoro group with 5-chloro and lacks the cyclopropane-containing N-substituent .

- Absence of the cyclopropane substituent likely reduces steric hindrance and rigidity, which could decrease metabolic stability .

2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (Similarity: 0.90)

- Structural Differences : Features a 5-(2-oxopropyl) group instead of 5-fluoro and a simpler N-substituent .

- Implications: The ketone group at position 5 may increase polarity but also susceptibility to metabolic reduction.

Ethyl 2-methoxy-5-sulfamoylbenzoate (Similarity: 0.80)

- Structural Differences : Replaces the 5-fluoro group with a 5-sulfamoyl moiety and includes an ethyl ester .

- The ester may confer higher lipophilicity but also susceptibility to hydrolysis, limiting oral bioavailability .

Role of the N-Substituent: Cyclopropane vs. Other Groups

N-(2-Hydroxy-5-methylphenyl)benzenesulfonamide

- Structural Differences : The N-substituent is a 2-hydroxy-5-methylphenyl group instead of the cyclopropane derivative .

- The methyl group at position 5 could increase lipophilicity compared to the fluoro substituent .

5-Substituted-1,3,4-oxadiazole Derivatives

- Structural Differences : Features a 1,3,4-oxadiazole ring instead of a cyclopropane .

- Implications :

- The oxadiazole’s planar structure may improve π-π stacking with aromatic residues in target proteins.

- However, its metabolic stability is often lower than cyclopropane-containing compounds due to enzymatic cleavage .

Q & A

Basic: What are the optimal synthetic routes for 5-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide?

Methodological Answer:

The synthesis involves two primary steps:

Cyclopropane Ring Formation : Utilize a [2+1] cycloaddition reaction between a dihalomethane (e.g., CH₂I₂) and an alkene precursor under Zn/Cu-mediated conditions to generate the hydroxymethylcyclopropylmethyl group .

Sulfonamide Coupling : React the cyclopropane intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .

Basic: How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic peaks:

- δ 6.8–7.2 ppm (aromatic protons from the benzene ring).

- δ 3.2–3.8 ppm (cyclopropyl methylene protons).

- δ 1.2–1.5 ppm (cyclopropyl ring protons) .

- ¹³C NMR : Confirm the cyclopropane carbons (δ 10–15 ppm) and sulfonamide carbonyl (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ values with theoretical calculations (e.g., C₁₄H₁₈FNO₄S: expected m/z 331.0925) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How do substituents on the cyclopropane ring influence biological activity and selectivity?

Methodological Answer:

The hydroxymethyl group on the cyclopropane ring enhances:

- Hydrophilicity : Improves solubility (logP reduction by ~0.5 units) and bioavailability .

- Target Binding : Acts as a hydrogen bond donor to residues in enzyme active sites (e.g., serotonin 5-HT₂C receptors).

- Experimental Design : Perform competitive binding assays (IC₅₀ measurements) and molecular docking simulations (e.g., using AutoDock Vina) to validate interactions .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, use HEK293 cells stably expressing 5-HT₂C receptors for consistent GPCR activity measurements .

- Compound Stability : Test stability in assay buffers (pH 7.4, 37°C) via LC-MS over 24 hours. Degradation products (e.g., sulfonic acid derivatives) may interfere with activity .

- Data Normalization : Include positive controls (e.g., clozapine for 5-HT₂C) and report results as % inhibition relative to baseline .

Advanced: How can researchers optimize the compound’s metabolic stability?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Key Metabolites : Hydroxylation at the cyclopropane ring or O-demethylation of the methoxy group are common .

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism.

- Replace the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated demethylation .

- Pharmacokinetic Profiling : Measure half-life (t₁/₂) and clearance rates in rodent models post-IV administration .

Advanced: What analytical methods are recommended for studying degradation under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Monitor via HPLC for sulfonamide hydrolysis or ring-opening .

- Oxidative Stress : Treat with 3% H₂O₂ at room temperature. Check for sulfoxide/sulfone derivatives .

- LC-MS/MS Quantification : Use a triple quadrupole system in MRM mode to identify degradation products (e.g., m/z transitions for sulfonic acid derivatives) .

Advanced: How does the hydroxymethylcyclopropyl group affect conformational dynamics?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., 5-HT₂C receptor). The cyclopropane ring’s rigidity restricts rotational freedom, stabilizing the bioactive conformation .

- Molecular Dynamics Simulations : Run 100 ns simulations in GROMACS to compare flexibility with non-cyclopropane analogs. The hydroxymethyl group increases water interactions, reducing hydrophobic collapse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.